molecular formula C15H11Cl3O B3023829 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone CAS No. 898788-39-1

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Cat. No.: B3023829
CAS No.: 898788-39-1
M. Wt: 313.6 g/mol
InChI Key: HZYRRJTYQUEAAR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorinated phenyl ring and a propiophenone moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as triclocarban and pyraclostrobin , have been found to target various biological systems. Triclocarban, for instance, is known to have antibacterial properties, while pyraclostrobin is a fungicide used against Botrytis cinerea and Alternaria alternata .

Mode of Action

Compounds with similar structures have been found to disrupt membrane function by inhibiting sterol biosynthesis . This suggests that 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone might affect a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

Compounds with similar structures, such as pitolisant

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to have anti-inflammatory activities . This suggests that 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone might have similar effects.

Action Environment

Compounds with similar structures, such as triclocarban , are known to be persistent in the environment. This suggests that environmental factors might play a significant role in the action of 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 2,3-dichloropropiophenone under specific conditions. One common method includes the use of a base such as potassium hydroxide in an ethanol solvent, followed by heating under reflux . The reaction mixture is then cooled and acidified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-2’,3’-dichlorobenzoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)-2’,3’-dichloropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-2’,3’-dichloropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2’,3’-dichloropropanol: A reduced form of the compound with similar structural features.

    3-(4-Chlorophenyl)-2’,3’-dichlorobenzoic acid: An oxidized derivative with different chemical properties.

    4-Chlorobenzaldehyde: A precursor in the synthesis of the compound.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(17)15(12)18/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRRJTYQUEAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644494
Record name 3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-39-1
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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